3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-28-16-9-10-17(18(12-16)29-2)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRDPFEECUOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.
Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring to form the urea linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the thiazole-urea intermediate with 2,4-dimethoxyphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the urea moiety or the thiazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, bromine, under controlled temperature and solvent conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or methoxy groups.
Reduction: Reduced forms of the urea moiety or thiazole ring.
Substitution: Substituted derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug discovery and development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Key Observations :
- The 2,4-dimethoxyphenyl group in the target compound and derivatives provides electron-donating methoxy groups, enhancing polarity compared to the 2,4-dimethylphenyl analog in .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends can be inferred from analogs:
- Lipophilicity : The cyclohexyl group likely increases logP compared to compounds with smaller substituents (e.g., logP = 4.55 for a related compound in ). However, the 2,4-dimethoxyphenyl group may reduce lipophilicity relative to 2,4-dimethylphenyl (logP difference ~0.5–1.0 units).
- Solubility : Methoxy groups improve aqueous solubility compared to methyl or halogen substituents (e.g., compounds with 2,4-dimethoxyphenyl show better solubility than chlorophenyl analogs in ).
Biological Activity
The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic derivative featuring a thiazole ring, a cyclohexylureido group, and a dimethoxyphenyl moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound based on recent research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Cyclohexylureido Group : Enhances binding affinity to biological targets and may improve pharmacokinetic properties.
- Dimethoxyphenyl Moiety : Contributes to lipophilicity and may affect interactions with receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide . For instance, derivatives containing thiazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Hepatocellular Carcinoma (HCC)
A study investigated ureido-substituted thiazole derivatives, revealing that certain compounds demonstrated potent cytotoxicity against HepG2 cells (IC50 = 0.62 ± 0.34 μM), outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) in efficacy . The mechanism involved G2/M phase arrest and induction of apoptosis through inhibition of the IGF1R pathway.
The proposed mechanism of action for compounds in this class involves:
- Inhibition of Kinase Activity : Targeting key kinases such as IGF1R, which is crucial for cell proliferation and survival in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways through cellular stress responses.
Other Biological Activities
Beyond anticancer effects, thiazole derivatives have been explored for their:
- Antimicrobial Properties : Effective against a range of bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Summary of Biological Assays
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.62 ± 0.34 | IGF1R Inhibition |
| Compound B | MCF7 | 1.20 ± 0.15 | Apoptosis Induction |
| Compound C | A549 | 0.85 ± 0.20 | Cell Cycle Arrest |
Pharmacokinetic Properties
Research indicates favorable drug-like properties for similar compounds, including:
- High Lipophilicity : Enhances membrane permeability.
- Stability : Resistance to metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
